5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
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Overview
Description
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyrazinone core, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one typically involves the bromination of a pyrazinone precursor followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent alkylation step can be achieved using pyridin-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazinone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction reactions can modify the oxidation state of the pyrazinone core.
Scientific Research Applications
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
- 5-Fluoro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
- 5-Iodo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
Uniqueness
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUGBZREKDVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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